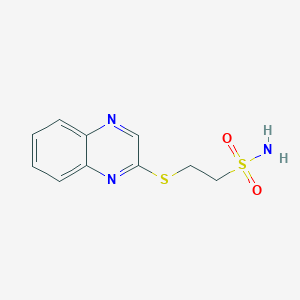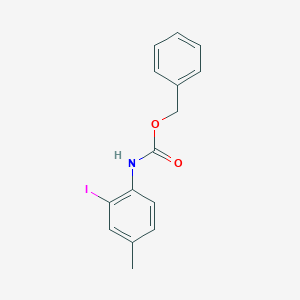
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C15H14INO2. It is known for its unique structure, which includes an iodine atom and a phenylmethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester typically involves the reaction of 2-iodo-4-methylphenyl isocyanate with benzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include carbamates, amines, and substituted derivatives of the original compound. These products have various applications in chemical synthesis and research .
Applications De Recherche Scientifique
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is used in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The iodine atom and phenylmethyl ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: This compound shares the 2-iodo-4-methylphenyl group but differs in its functional groups and overall structure.
Carbamic acid, N-(2-iodo-4-methylphenyl)-, ethyl ester: Similar in structure but with an ethyl ester group instead of a phenylmethyl ester group.
Uniqueness
Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
212063-20-2 |
|---|---|
Formule moléculaire |
C15H14INO2 |
Poids moléculaire |
367.18 g/mol |
Nom IUPAC |
benzyl N-(2-iodo-4-methylphenyl)carbamate |
InChI |
InChI=1S/C15H14INO2/c1-11-7-8-14(13(16)9-11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
UCSYWNCZFPBHIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
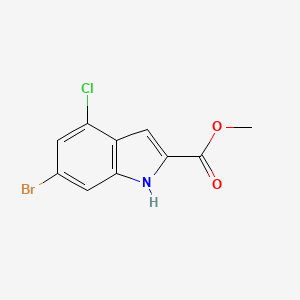
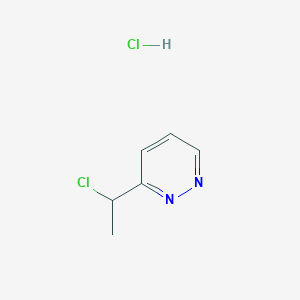
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
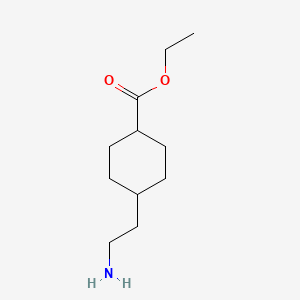
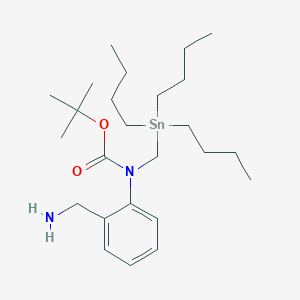
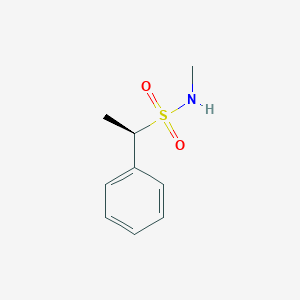
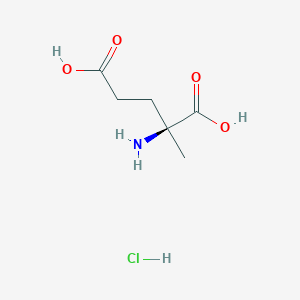

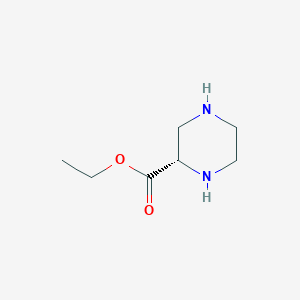
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)

